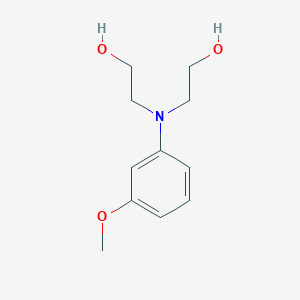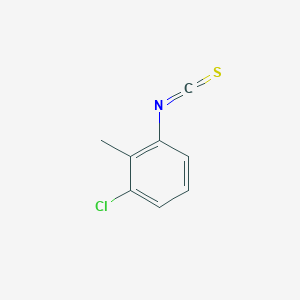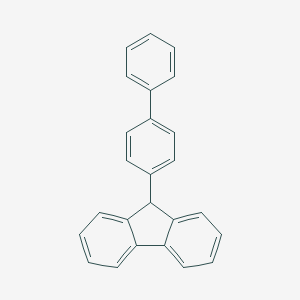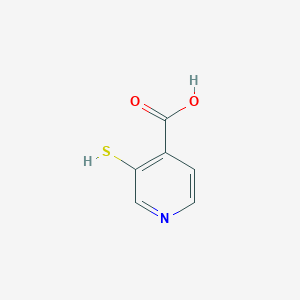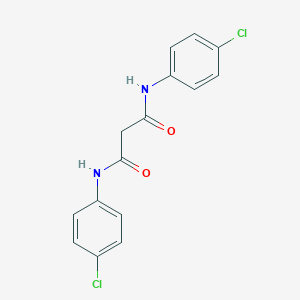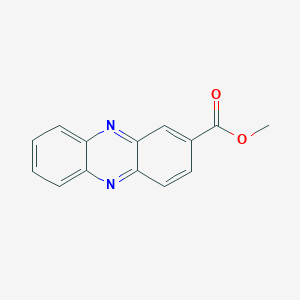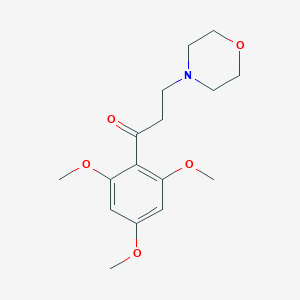
Propiophenone, 3-morpholino-2',4',6'-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of propiophenone, which is a common organic compound used in the production of pharmaceuticals and fragrances. The addition of morpholino and trimethoxy groups to the propiophenone molecule has resulted in a compound with unique properties that make it useful for various research applications.
Mécanisme D'action
The exact mechanism of action of propiophenone, 3-morpholino-2',4',6'-trimethoxy- is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in cellular function. This compound has been shown to have an effect on the central nervous system, and it may also have anti-inflammatory and analgesic properties.
Effets Biochimiques Et Physiologiques
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been found to have an analgesic effect, reducing pain sensitivity in animals. Additionally, this compound has been found to have anti-inflammatory properties, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using propiophenone, 3-morpholino-2',4',6'-trimethoxy- in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, making it useful in a wide range of research applications. Additionally, this compound has been found to have several biochemical and physiological effects, making it useful for studying the central nervous system, pain, and inflammation.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have side effects or interact with other compounds in ways that are not yet fully understood.
Orientations Futures
There are several future directions for research involving propiophenone, 3-morpholino-2',4',6'-trimethoxy-. One potential direction is to further investigate the compound's mechanism of action, particularly with regard to its effects on the central nervous system. Another potential direction is to explore the compound's potential as an analgesic or anti-inflammatory agent. Additionally, this compound may have potential applications in the synthesis of new pharmaceuticals or fragrances. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of propiophenone, 3-morpholino-2',4',6'-trimethoxy- involves the reaction of propiophenone with morpholine and trimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- has been found to have several potential applications in scientific research. One of its primary uses is in the synthesis of other organic compounds. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Propriétés
Numéro CAS |
18703-93-0 |
|---|---|
Nom du produit |
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- |
Formule moléculaire |
C16H23NO5 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO5/c1-19-12-10-14(20-2)16(15(11-12)21-3)13(18)4-5-17-6-8-22-9-7-17/h10-11H,4-9H2,1-3H3 |
Clé InChI |
CNGLSKCHWYABAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCOCC2)OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCOCC2)OC |
Autres numéros CAS |
18703-93-0 |
Synonymes |
3-Morpholino-1-(2,4,6-trimethoxyphenyl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



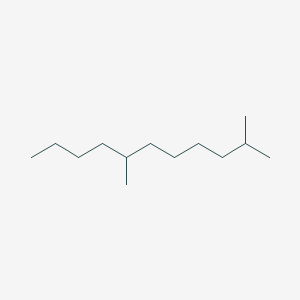
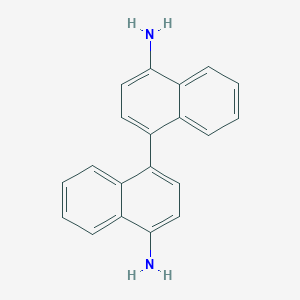

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
